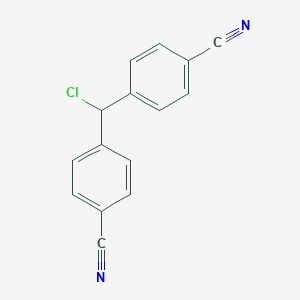

4,4'-(Chloromethylene)-bis-benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4,4'-(Chloromethylene)-bis-benzonitrile and related compounds involves several chemical strategies. One approach includes the use of chloromethylene groups in the formation of polymers, where these groups act as linking units between aromatic rings. For instance, the synthesis of polyurethanes utilizing bis(chloroformates) containing silicon or germanium in the main chain demonstrates the utility of chloromethylene linkages in creating polymers with specific thermal properties (Terraza et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds related to 4,4'-(Chloromethylene)-bis-benzonitrile often features aromatic rings bridged by chloromethylene groups. This structure is crucial for determining the compound's reactivity and properties. For example, the study of bis(dimercaptomethylene) compounds reveals the significance of the bridging unit's geometry on the overall molecular structure and its coordination behavior in metal complexes (Xiong et al., 1997).

Applications De Recherche Scientifique

Synthesis and Polymer Chemistry

Development of Novel Soluble Aromatic Polyesters : Bis(4-carboxyphenoxy) benzonitrile, a derivative of 4,4'-(Chloromethylene)-bis-benzonitrile, was used to synthesize novel soluble aromatic polyesters. These polymers were characterized for their physico-chemical properties, revealing good thermal stabilities and solubility in common solvents (Yu, Cai, & Wang, 2009).

Polymerization by Phase Transfer Catalysis : Polyethers were synthesized from 1,4-bis(chloromethylene)-2,5-dimethoxybenzene and 4,4′-biphenol using phase transfer catalysis. This study explored the impact of different catalysts and solvents on molecular weights and yields (Tagle, Diaz, & Muñoz, 1984).

Synthesis of Polyamides and Poly(amide-imide)s : 2,2-bis(4-aminophenoxy) benzonitrile was used to create a series of polyamides and poly(amide–imide)s, demonstrating high thermal stability and solubility in aprotic polar solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).

Material Science and Engineering

Construction of Hypercrosslinked Polymers : Hypercrosslinked polymers, synthesized using 1,4-bis(chloromethylene)benzene, showed high performance in solid-phase microextraction of phthalate esters from water samples, indicating their potential in environmental applications (Li, Wang, Wang, Guo, Wang, Wang, Zhang, & Wu, 2021).

Synthesis of Poly(ether imide)s : Bis(ether anhydride)s derived from hydroquinone and its derivatives, including a step starting from the reaction of 4-nitrophthalonitrile with potassium phenoxides, were used to prepare poly(ether imide)s, offering insights into the structure-property relationships in these polymers (Hsiao & Dai, 1999).

Development of Carbazole-Based Porous Polymers : Carbazole-based porous organic polymers, synthesized using 1,4-bis(chloromethyl)-benzene, showed remarkable iodine vapor adsorption performance, indicating their utility in addressing environmental challenges (Xiong, Tang, Pan, Li, Tang, & Yu, 2019).

Safety And Hazards

This compound has been classified as dangerous with the signal word “Danger”. It has the hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P301+P330+P331;P303+P361+P353;P363;P304+P340;P310;P321;P260;P264;P280;P305+P351+P338;P405;P501 .

Propriétés

IUPAC Name |

4-[chloro-(4-cyanophenyl)methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2/c16-15(13-5-1-11(9-17)2-6-13)14-7-3-12(10-18)4-8-14/h1-8,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPXGIUUGTZYAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Chloro(4-cyanophenyl)methyl]benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B43926.png)